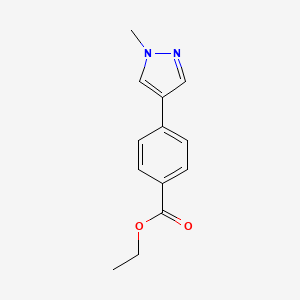
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate
Übersicht
Beschreibung
Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate is a chemical compound with the CAS Number: 82525-27-7. It has a molecular weight of 230.27 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI Code: 1S/C13H14N2O2/c1-3-17-13(16)11-6-4-10(5-7-11)12-8-14-15(2)9-12/h4-9H,3H2,1-2H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a sealed container in a dry environment .Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Supramolecular Structures
Research by Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures of substituted pyrazolylbenzoates, including compounds similar to ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate. They found that these molecules can be linked by hydrogen bonds into one-, two-, and three-dimensional structures, demonstrating the potential for constructing complex supramolecular architectures (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).
Synthesis and Biological Activities
Shah (2014) described the synthesis and biological activities of novel arylazopyrazolones substituted with thiazolyhydrazone, where compounds related to this compound were synthesized and found to exhibit significant antimicrobial activity against various bacteria and fungi (Shah, 2014).
Antimicrobial Activity of Sulphapiperazine Compounds
Another study by Shah et al. (2013) on the synthesis, characterization, and antimicrobial activity of novel sulphapiperazine containing arylazopyrazoles further supports the antimicrobial potential of pyrazolylbenzoate derivatives. This research suggests that these compounds could serve as a basis for the development of new antimicrobial agents (Shah, Patel, & Patel, 2013).
Spectroscopic and Theoretical Studies
Koca et al. (2014) conducted spectroscopic and theoretical studies on derivatives of this compound, providing insights into the molecular structure and electronic properties of such compounds. These studies are essential for understanding the reactivity and potential applications of these molecules in various fields, including material science and pharmacology (Koca, Sert, Gümüş, Kani, & Çırak, 2014).
Safety and Hazards
The compound is labeled with the signal word “Warning”. It has the hazard statement H302, indicating that it may be harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been evaluated as inhibitors of certain proteins, such as brafv600e , suggesting potential protein targets
Mode of Action
Molecular simulation studies of related compounds suggest that they may interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the conformation and function of the target proteins.
Pharmacokinetics
It has a high GI absorption and is BBB permeant . It also shows inhibitory effects on CYP1A2 and CYP2C19, which are important enzymes involved in drug metabolism .
Result of Action
Related compounds have shown antiparasitic, antibacterial, and anti-viral activities , suggesting that this compound might have similar effects
Action Environment
This compound is recommended to be stored in a dry room at normal temperature , suggesting that it might be sensitive to moisture and temperature.
Eigenschaften
IUPAC Name |
ethyl 4-(1-methylpyrazol-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)11-6-4-10(5-7-11)12-8-14-15(2)9-12/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBDOBJDOBLBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001265744 | |
| Record name | Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82525-27-7 | |
| Record name | Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82525-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(1-methyl-1H-pyrazol-4-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001265744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Thieno[2,3-d]pyridazin-4(5H)-one](/img/structure/B3156248.png)
![Ethyl 9,10-difluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B3156250.png)
![1,1,1,7,7,7-Hexafluoro-4-[2-[[1,1,1,7,7,7-hexafluoro-2,6-dihydroxy-2,6-bis(trifluoromethyl)heptan-4-ylidene]amino]ethylimino]-2,6-bis(trifluoromethyl)heptane-2,6-diol](/img/structure/B3156255.png)


